

# Lignocaine N-oxide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Lignocaine N-oxide*

Cat. No.: *B1675381*

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## Introduction

**Lignocaine N-oxide** is a primary metabolite of the widely used local anesthetic and antiarrhythmic drug, lignocaine (lidocaine). As a significant product of xenobiotic biotransformation, understanding the chemical properties of **Lignocaine N-oxide** is crucial for a comprehensive assessment of lignocaine's metabolic fate, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the core chemical properties of **Lignocaine N-oxide**, complete with experimental protocols and pathway visualizations to support further research and development.

## Chemical and Physical Properties

**Lignocaine N-oxide** is a white to off-white solid.<sup>[1]</sup> Key chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	250.34 g/mol	[1][2]
CAS Number	2903-45-9	
Appearance	White to off-white solid	
Melting Point	127-129 °C	
Predicted pKa	12.35 ± 0.70	
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol. In vitro, soluble in DMSO at 100 mg/mL (399.45 mM) with the aid of ultrasonication.	
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	

## Synthesis and Formation

**Lignocaine N-oxide** can be synthesized for research purposes or is formed in vivo through the metabolic N-oxidation of lignocaine.

Chemical Synthesis: The direct oxidation of the tertiary amine group of lignocaine is the most common method for the synthesis of **Lignocaine N-oxide**.

Metabolic Formation: **Lignocaine N-oxide** is a known in vivo metabolite of lignocaine, primarily formed in the liver. This biotransformation is mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. Specifically, CYP1A2 and CYP3A4 are known to be involved in the metabolism of lignocaine.

## Stability and Reactivity

**Stability:** Forced degradation studies on lignocaine hydrochloride have shown that **Lignocaine N-oxide** is formed under oxidative conditions (e.g., treatment with hydrogen peroxide) and in acidic media. This indicates the susceptibility of the tertiary amine in lignocaine to oxidation. The stability of **Lignocaine N-oxide** itself can be influenced by in vivo conditions, where it can be reverted back to the parent drug.

**Reactivity:** A significant reaction of **Lignocaine N-oxide** is its bio-reduction back to lignocaine. This process is particularly relevant in anaerobic or hypoxic environments. **Lignocaine N-oxide** can also interact with reactive oxygen and nitrogen species.

## Experimental Protocols

### Synthesis of Lignocaine N-oxide

This protocol is adapted from general methods for the N-oxidation of tertiary amines.

Materials:

- Lignocaine
- Hydrogen peroxide (30% solution)
- Methanol
- Diethyl ether
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Dissolve lignocaine in methanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled, stirring solution.

- Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure **Lignocaine N-oxide**.

## Determination of Solubility

This protocol outlines a general method for determining the solubility of a compound like **Lignocaine N-oxide**.

Materials:

- **Lignocaine N-oxide**
- Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)
- Vials with screw caps
- Analytical balance
- Vortex mixer
- Shaking incubator or orbital shaker
- Centrifuge
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

- Add an excess amount of **Lignocaine N-oxide** to a known volume of each solvent in a vial.
- Tightly cap the vials and vortex for 1-2 minutes to ensure initial mixing.

- Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
- After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with a suitable solvent and quantify the concentration of **Lignocaine N-oxide** using a validated HPLC method.
- The measured concentration represents the solubility of **Lignocaine N-oxide** in that specific solvent at the tested temperature.

## Forced Degradation Study (as per ICH Q1A R2 guidelines)

This protocol provides a general framework for conducting a forced degradation study.

### Stress Conditions:

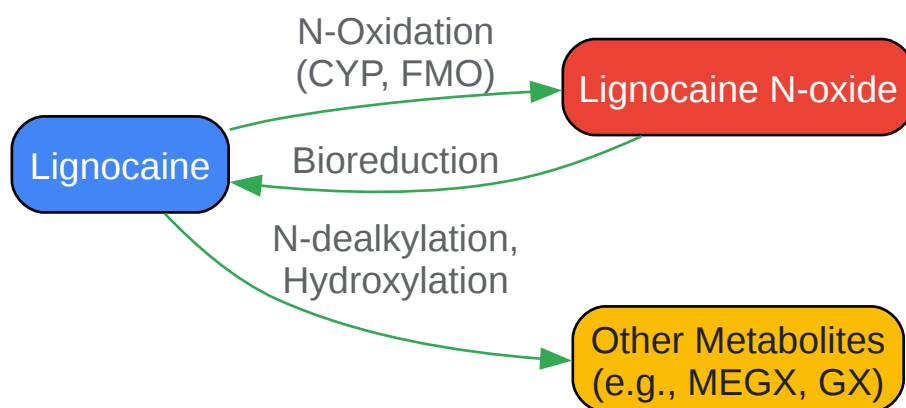
- Acid Hydrolysis: Treat **Lignocaine N-oxide** solution with 0.1 M HCl at elevated temperatures (e.g., 60-80°C).
- Base Hydrolysis: Treat **Lignocaine N-oxide** solution with 0.1 M NaOH at elevated temperatures.
- Oxidative Degradation: Treat **Lignocaine N-oxide** solution with 3-30% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose solid **Lignocaine N-oxide** to dry heat (e.g., 105°C) for a specified duration.
- Photodegradation: Expose **Lignocaine N-oxide** solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

### Procedure:

- Prepare solutions of **Lignocaine N-oxide** in the appropriate stress media.
- Expose the samples to the stress conditions for a predetermined period.
- At specified time points, withdraw samples and neutralize if necessary.
- Analyze the samples using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent drug and any degradation products.
- The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.

## Metabolic and Signaling Pathways

The primary pathway involving **Lignocaine N-oxide** is its formation from the parent drug, lignocaine, and its subsequent potential bio-reduction back to lignocaine.

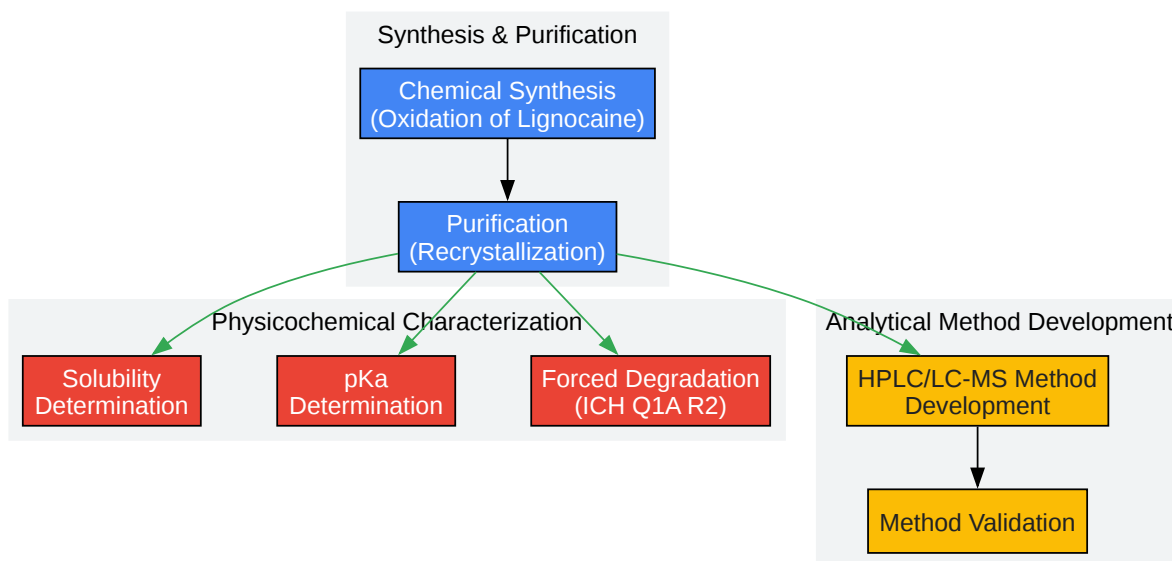


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Caption: Metabolic pathway of Lignocaine.

## Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the characterization of **Lignocaine N-oxide**.



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Caption: Workflow for **Lignocaine N-oxide** characterization.

## Conclusion

This technical guide provides a foundational understanding of the chemical properties of **Lignocaine N-oxide**. The data and protocols presented herein are intended to facilitate further research into the metabolism, disposition, and potential pharmacological or toxicological effects of this key lignocaine metabolite. A thorough characterization of **Lignocaine N-oxide** is essential for a complete picture of the clinical pharmacology of lignocaine.

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## References

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- 2. How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations – Pharma Stability [[pharmastability.com](https://www.pharmastability.com)]
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